tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-amino-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
DPBDZIRZBHYRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C2C1)N |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Synthesis
The tert-butyl carbamate (Boc) group is universally employed for amine protection during synthesis. A key route involves the cyclization of appropriately substituted cyclopentane precursors followed by Boc introduction. For example, US5041673A describes the use of Boc protection on tetralin-derived amines, where hydrochloric acid-mediated hydrolysis removes chiral auxiliaries to yield optically active intermediates. Adapting this methodology, the cyclopenta[c]pyridine core is constructed via:
- Knoevenagel condensation : Cyclopentanone reacts with aromatic aldehydes to form diarylidenecyclopentanone intermediates.
- Michael addition : Propanedinitrile adds to α,β-unsaturated ketones, forming adducts that undergo alkoxide-catalyzed cyclization.
- Boc protection : The resultant amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butyl carbamate group.
Reductive Amination Strategies
Alternative routes leverage reductive amination of ketone precursors. For instance, AU2020232026A1 outlines the hydrogenation of nitro intermediates over Raney nickel to generate primary amines, which are subsequently Boc-protected. This method avoids harsh acidic conditions, preserving stereochemical integrity.
Stepwise Preparation Protocols
Protocol A: Cyclocondensation and Boc Protection
- Diarylidenecyclopentanone synthesis : Cyclopentanone (10 mmol) and 4-methoxybenzaldehyde (20 mmol) undergo Knoevenagel condensation in ethanol with piperidine catalysis (85% yield).
- Cyclization with propanedinitrile : The diarylidenecyclopentanone reacts with propanedinitrile in methanol using sodium methoxide, yielding 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carbonitrile (72% yield).
- Nitro group reduction : The nitrile is converted to an amine via hydrogenation (H₂, Pd/C) or LiAlH₄ reduction.
- Boc protection : The amine is treated with Boc₂O in dichloromethane with DMAP catalysis (90% yield).
Protocol B: Friedel-Crafts Alkylation and Pinacol Rearrangement
US5041673A details a multistep approach involving:
- Friedel-Crafts alkylation : Substituted benzaldehydes are converted to nitroethenyl derivatives using nitromethane and ammonium acetate.
- Pinacol rearrangement : Acidic treatment (HCl) induces rearrangement, forming the cyclopenta[c]pyridine skeleton.
- Boc protection : The free amine is protected under mild conditions (Boc₂O, NaHCO₃).
Optimization and Yield Enhancement
Catalytic System Comparison
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | Methanol | 25°C | 72 | |
| Piperidine | Ethanol | Reflux | 85 | |
| DMAP | DCM | 0°C → RT | 90 |
Stereochemical Control
Chiral resolution is critical for pharmaceutical applications. US5041673A reports diastereomeric separation using silica gel chromatography (ethyl acetate/cyclohexane), achieving >98% enantiomeric excess for the (1R,7S,11R)-configured product.
Analytical Characterization
Industrial and Research Applications
The compound serves as a precursor to SHP2 inhibitors (AU2020232026A1 ) and aminopeptidase antagonists (US5041673A ). Its rigid bicyclic structure enhances binding affinity to enzymatic pockets, making it valuable in oncology and neurology drug discovery.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the cyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Ring Systems : The target compound and ’s analog share bicyclic frameworks, but the latter contains a pyrrole ring (vs. pyridine), altering aromaticity and basicity.
- Functional Groups: The amino group in the target compound enhances hydrogen-bonding capacity compared to the ketone in or the carbamate in .
Stereochemical and Physicochemical Properties
Table 2: Stereochemical and Physical Property Comparisons
Key Observations :
- Stereochemistry: The stereospecific 4aR,6R,7aS configuration in the target compound may influence crystallinity and intermolecular interactions, as noted in hydrogen-bonding studies .
- Solubility : Higher LogP in the target compound suggests greater lipophilicity compared to analogs with polar groups (e.g., ketone in ).
Key Observations :
- ¹H NMR : The tert-butyl group consistently appears as a singlet near δ 1.4 ppm across analogs.
- Synthetic Complexity: The target compound requires precise stereochemical control during bicyclic ring formation, contrasting with simpler monocyclic analogs .
Hydrogen Bonding and Intermolecular Interactions
The amino group in the target compound enables robust hydrogen-bonding networks, critical for crystal packing and solubility . In contrast, analogs with carbamates () or ketones () exhibit weaker H-bond donor capacity. For example:
Biological Activity
Tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (4aR,7R,7aR)-7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 1932206-00-2
Structural Representation
The compound features a cyclopenta[c]pyridine core with a tert-butyl ester and an amino group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in various signaling pathways.
Kinase Inhibition
Studies have indicated that this compound may act as an inhibitor of Tec family kinases, which are crucial in the regulation of immune responses and hematopoietic malignancies. The inhibition of these kinases can lead to antiproliferative effects in cancer cell lines.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, compounds structurally related to this compound have shown significant efficacy against ITK and BTK-positive cells.
Case Study: In Vitro Evaluation
In a study evaluating the antiproliferative effects of various derivatives, compounds similar to this compound were tested against Jurkat and CEM cell lines. The results indicated that certain modifications at the C5 position enhanced activity significantly.
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 11 | Jurkat | 12.5 | High |
| Compound 12 | CEM | 15.0 | Moderate |
| Compound 14 | RAMOS | 8.0 | Very High |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the cyclopenta[c]pyridine scaffold can significantly impact biological activity. For example, the introduction of different substituents on the amino group or changes in the ester moiety can enhance or diminish kinase inhibition.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate to maximize yield and purity?
- Methodological Answer : Optimizing synthesis requires systematic adjustments to reaction parameters. For example:
- Temperature : Elevated temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF can enhance nucleophilic substitution efficiency .
- Catalyst Selection : Transition-metal catalysts or bases (e.g., triethylamine) improve reaction kinetics and reduce side products .
- Scalability : Continuous flow chemistry minimizes batch variability and improves reaction control, particularly for intermediates prone to degradation .
- Purification : Chromatographic techniques (e.g., silica gel columns with ethanol/chlorofom gradients) are critical for isolating high-purity products .
Q. How can researchers characterize the stereochemical configuration and structural stability of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR can confirm stereochemistry (e.g., axial vs. equatorial amine orientation in the octahydrocyclopenta[c]pyridine core) and detect rotamers .
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the cyclopenta[c]pyridine scaffold .
- LC-MS : Monitor stability under varying pH and temperature conditions to identify degradation pathways (e.g., carbamate hydrolysis) .
Q. What biological assays are suitable for preliminary evaluation of this compound's activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition constants () for kinases or proteases, leveraging the compound's sp³-rich framework for binding pocket interactions .
- Cell Viability Assays : Screen against cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves (IC₅₀) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) can quantify affinity, given the compound's potential as a neuroactive scaffold .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Integrate quantum chemistry and machine learning:
- Quantum Chemical Calculations : Predict reaction pathways for functional group modifications (e.g., substituting the tert-butyl carbamate with bioisosteres) using DFT-based transition-state analysis .
- ADME Prediction : Tools like SwissADME can forecast solubility and metabolic stability by analyzing substituent effects on LogP and polar surface area .
- Molecular Dynamics (MD) : Simulate membrane permeability by modeling interactions with lipid bilayers, focusing on the compound's bicyclic ring system .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Address variability through orthogonal validation:
- Dose-Response Reproducibility : Replicate assays in multiple cell lines or primary cells to rule out cell-type-specific artifacts .
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
- Metabolite Analysis : LC-MS/MS can detect in situ degradation products (e.g., free amines from carbamate cleavage) that may skew activity results .
Q. How can researchers design chemical probes from this compound to investigate understudied biological pathways?
- Methodological Answer : Functionalize the scaffold for probe development:
- Click Chemistry : Introduce alkyne or azide handles via substitution at the 7-amino group for bioorthogonal tagging .
- Photoaffinity Labeling : Incorporate diazirine or benzophenone groups to capture transient protein interactions .
- Isotope Labeling : Synthesize C- or N-labeled analogs for NMR-based target identification in complex biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
